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Compound of Interest

Compound Name:
3,4-Dimethoxy-1,2-dimethyl-9H-

carbazole

Cat. No.: B052563 Get Quote

An In-depth Technical Guide on the Physicochemical Characteristics of Dimethoxy Dimethyl

Carbazole Compounds

Introduction
Carbazole, a tricyclic aromatic heterocycle, serves as a privileged scaffold in drug discovery

and materials science.[1][2] Its rigid, planar structure facilitates π-π stacking interactions with

biological targets, and the nitrogen atom acts as a site for hydrogen bonding.[1] Substitutions

on the carbazole ring are critical as they modulate the molecule's electronic properties,

lipophilicity, and steric profile, leading to a wide array of biological activities, including antitumor,

antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3] This guide focuses on the

physicochemical characteristics of carbazole derivatives featuring both dimethoxy and dimethyl

substitutions, which are of growing interest for their potential therapeutic and electronic

applications. While comprehensive data for a single molecular species with both dimethoxy and

dimethyl substitutions is limited in public literature, this document synthesizes available

information on closely related analogues to provide a detailed overview of their expected

properties and the experimental methods used for their characterization.

Physicochemical Properties
The physicochemical properties of substituted carbazoles are crucial for their application,

influencing factors like solubility, bioavailability, and thermal stability.[4][5] The introduction of
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methoxy (-OCH₃) groups generally increases polarity and the potential for hydrogen bonding,

while methyl (-CH₃) groups enhance lipophilicity.

Quantitative Data Summary
The following tables summarize key physicochemical data for representative dimethoxy and

dimethyl carbazole compounds based on available literature.

Table 1: General Physicochemical Properties

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

CAS Number Reference

3,6-Dimethoxy-
9H-carbazole

C₁₄H₁₃NO₂ 227.26 57103-01-2 [6]

2,6-Dimethyl-9H-

carbazole
C₁₄H₁₃N 195.26 3681-98-9 [7]

3,6-Dimethyl-9H-

carbazole
C₁₄H₁₃N 195.26 5599-50-8 [8]

| 2,6-Dimethoxy-3-methyl-9H-carbazole| C₁₅H₁₅NO₂ | 241.28 | 29093-41-2 |[9] |

Table 2: Predicted Drug-Likeness and Lipophilicity of Carbazole Derivatives
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Compound
Descriptor

Value Range Significance Reference

Lipinski's Rule of

Five

Predicts oral
bioavailability

[10]

Molecular Weight

(MW)
< 500 g/mol Size and permeability [10]

Lipophilicity (LogP) -0.7 to +5.0
Membrane

permeability
[10]

Hydrogen Bond

Donors
≤ 5 [10]

Hydrogen Bond

Acceptors
≤ 10 [10]

Bioavailability Radar
Visual assessment of

drug-likeness
[3][10]

Polarity (TPSA) 20 to 130 Å² Cell permeability [10]

Flexibility (Rotatable

Bonds)
No more than 9 Conformation [10]

| Saturation (Fraction Csp³) | Not less than 0.25 | Solubility and metabolism |[10] |

Note: Specific experimental values for many dimethoxy dimethyl carbazole compounds are not

readily available and often must be determined empirically or estimated through computational

modeling.[3][11]

Spectroscopic and Structural Characterization
The structural elucidation of carbazole derivatives relies on a combination of spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for

confirming the substitution pattern. For dimethoxy dimethyl derivatives, one would expect to

see characteristic signals for the aromatic protons on the carbazole core, singlets for the
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methoxy protons (typically ~3.8-4.0 ppm), and singlets for the methyl protons (~2.1-2.7 ppm).

[12] The symmetry of the substitution pattern, such as in 3,6-disubstituted carbazoles,

simplifies the spectra.[7]

Infrared (IR) Spectroscopy: The IR spectrum provides information about functional groups.

Key expected bands include N-H stretching for 9H-carbazoles, aromatic and aliphatic C-H

stretching, C=C stretching of the aromatic rings, and C-O stretching from the methoxy

groups.[7][13]

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation

pattern, confirming the elemental composition of the synthesized compound.[4][12]

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional

arrangement of atoms. The crystal structures of carbazoles are typically characterized by

planar ring systems, with intermolecular interactions like hydrogen bonding (via the N-H

group) and π-π stacking playing key roles in the crystal lattice formation.[5]

Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of these

compounds.

Protocol 1: Synthesis via Graebe-Ullmann Reaction
The Graebe-Ullmann synthesis is a classic method for forming the carbazole ring system.[1]
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Workflow: Graebe-Ullmann Synthesis

Step 1: Diazotization

Step 2: Cyclization

Step 3: Workup & Purification

N-aryl-2-aminobenzene
derivative in acid

Add NaNO₂ solution
at low temperature (0-5°C)

Reacts to form

Diazonium salt solution

Intermediate

Heat the solution
(intramolecular cyclization)

Elimination of N₂ gas

Cool reaction mixture

Yields crude product

Extract with organic solvent
(e.g., ethyl acetate)

Dry and concentrate

Purify via column
chromatography

Pure Carbazole Derivative

Final Product

Click to download full resolution via product page

Caption: Generalized workflow for carbazole synthesis.
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Methodology:

Diazotization: An N-aryl-2-aminobenzene derivative is dissolved in an appropriate acid. The

solution is cooled, and a solution of sodium nitrite is added dropwise to form the diazonium

salt.[1]

Cyclization: The reaction mixture is heated to induce intramolecular cyclization, which

proceeds with the elimination of nitrogen gas.[1]

Workup: After cooling, the product is extracted using an organic solvent. The combined

organic layers are dried and concentrated under reduced pressure.[1]

Purification: The crude product is purified, typically by column chromatography on silica gel,

to yield the final carbazole derivative.[1]

Protocol 2: Solubility Determination (Shake-Flask
Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in a

given solvent.[11]

Methodology:

Preparation: An excess amount of the solid carbazole compound is added to a vial

containing a known volume of the organic solvent of interest to create a saturated solution.

[11]

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker for 24-72

hours to ensure the system reaches equilibrium.[11]

Settling & Sampling: The vial is allowed to stand in a thermostatic bath for at least 4 hours for

the excess solid to settle. A known volume of the clear supernatant is carefully withdrawn

using a pre-warmed syringe and filtered to remove any microcrystals.[11]

Quantification: The amount of dissolved solute is quantified. This can be done gravimetrically

by evaporating the solvent and weighing the residue or by a spectroscopic method (e.g., UV-

Vis) by comparing the absorbance to a standard curve.[11]
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Protocol 3: Spectroscopic Characterization
Methodology:

NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) with tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are

recorded on a spectrometer (e.g., 400 or 600 MHz).[4][12]

FT-IR Spectroscopy: The sample is analyzed, often using KBr pellets, with an FT-IR

spectrometer to obtain the infrared spectrum.[4]

Mass Spectrometry: Samples are dissolved (e.g., in acetone) and analyzed by mass

spectrometry with an appropriate ionization source (e.g., ESI) to determine the mass-to-

charge ratio.[4]

Biological Activity and Signaling Pathways
Carbazole derivatives exhibit a wide range of pharmacological activities by interacting with

various molecular signaling pathways.[14][15] Their mechanisms often involve the inhibition of

kinases or interference with DNA replication processes in cancer cells.[7][14]

Several key signaling pathways are targeted by carbazole compounds:

PI3K/Akt/mTOR Pathway: This cascade is central to cell growth, proliferation, and survival.

Inhibition of this pathway is a validated strategy in cancer therapy, and it is hypothesized that

substituted carbazoles could act as inhibitors at various nodes within this pathway.[1]

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including the p38

MAPK and RAS-MAPK pathways, are involved in cellular responses to external stimuli and

regulate processes like inflammation and cell proliferation.[3][14] Carbazole derivatives have

been shown to inhibit these pathways, contributing to their anti-inflammatory and antifungal

activities.[14][15]

p53 Pathway: The p53 tumor suppressor protein is a critical regulator of the cell cycle and

apoptosis. Some carbazole derivatives can reactivate the p53 pathway, leading to anticancer

effects.[14]
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Hypothesized Inhibition of PI3K/Akt/mTOR Pathway
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Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.[1]
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Caption: Carbazole derivatives can inhibit inflammation via the p38 MAPK pathway.[14]
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Conclusion
Dimethoxy dimethyl carbazole compounds represent a promising class of molecules for drug

development and materials science. Their physicochemical properties, governed by the nature

and position of their substituents, are key to their function. While detailed experimental data for

specific isomers remains an area for active research, this guide provides a foundational

understanding of their characteristics based on related analogues. The outlined experimental

protocols for synthesis and characterization, along with insights into their interactions with key

biological signaling pathways, offer a comprehensive resource for researchers and scientists in

the field. Further empirical studies are necessary to fully elucidate the structure-activity

relationships and unlock the full potential of these versatile compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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